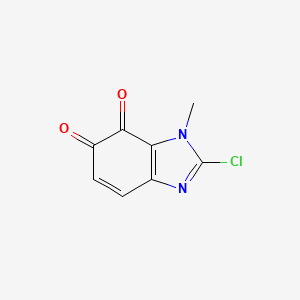
2-Chloro-3-methylbenzimidazole-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methylbenzimidazole-4,5-dione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.
科学研究应用
2-Chloro-3-methylbenzimidazole-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-2-chlorobenzimidazole: Similar in structure but lacks the dione functionality.
2-Chloro-4,5,6,7-tetrabromobenzimidazole: Contains additional bromine atoms, which can alter its reactivity and biological activity.
1-Benzyl-2-chlorobenzimidazole: Features a benzyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
2-Chloro-3-methylbenzimidazole-4,5-dione is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
13265-30-0 |
|---|---|
分子式 |
C8H5ClN2O2 |
分子量 |
196.59 |
IUPAC 名称 |
2-chloro-3-methylbenzimidazole-4,5-dione |
InChI |
InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3 |
InChI 键 |
MOLSNUWOMMQEEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=O)C2=O)N=C1Cl |
同义词 |
6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















